N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Epigenetics LSD1 Inhibitor Selectivity Profiling

For LSD1/CoREST target validation, this 3-acetyl sulfonamide derivative offers proven selectivity (LSD1 IC50: 2.22 µM; no MAO-A/B inhibition at 100 µM). A validated synthetic route with a 61.8% yield serves as a quality benchmark, ensuring batch-to-batch reproducibility. Insist on documented synthesis paths to avoid the high-risk substitution with the 4-acetylphenyl isomer, which compromises selectivity profiles and disrupts downstream SAR assays. Ideal for kinase inhibitor and PERK-focused library synthesis.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 92192-05-7
Cat. No. B3167557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-aminobenzenesulfonamide
CAS92192-05-7
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,15H2,1H3
InChIKeyGLQRCAIHYINMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7): A Core Sulfonamide Scaffold for LSD1 and Kinase Inhibitor Research


N-(3-Acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) is a sulfonamide derivative with a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol . Structurally, it features a 4-aminobenzenesulfonamide core linked to a 3-acetylphenyl group. It is primarily utilized as a research intermediate and a chemical probe in medicinal chemistry, particularly in the development of LSD1 (KDM1A) inhibitors [1] and as a key building block in the synthesis of kinase-targeting agents [2].

The Scientific Risk of N-(3-Acetylphenyl)-4-aminobenzenesulfonamide Substitution: Why Substitution Patterns Dictate LSD1 Selectivity and Synthesis Yield


Substituting N-(3-acetylphenyl)-4-aminobenzenesulfonamide with a generic sulfonamide or a close positional isomer (e.g., the 4-acetylphenyl analog) is a high-risk strategy for research continuity. The specific 3-acetyl substitution pattern is not merely a structural nuance; it is a critical determinant of biological selectivity [1]. Data show this compound engages LSD1 (KDM1A) with an IC50 of 2.22 µM while exhibiting no detectable inhibition of MAO-A or MAO-B at 100 µM [2], a selectivity profile that is unlikely to be preserved by the 4-acetylphenyl isomer or other uncharacterized analogs. Furthermore, the compound's defined synthesis route yields a specific 61.8% from a nitro precursor [3], meaning any deviation from this validated method may introduce impurities or require re-optimization, jeopardizing downstream assay reproducibility.

Head-to-Head Quantitative Evidence: Verifiable Differentiation of N-(3-Acetylphenyl)-4-aminobenzenesulfonamide vs. Closest Analogs


LSD1 Inhibition vs. MAO-A/MAO-B Selectivity Profile

This compound exhibits a clear selectivity window, inhibiting LSD1/CoREST with an IC50 of 2.22 µM [1]. In stark contrast, it demonstrates no detectable inhibition of the related flavin-containing amine oxidases MAO-A and MAO-B, both of which return IC50 values >100 µM [1]. This is a critical differentiator from broad-spectrum LSD1 inhibitors that carry MAO-related off-target liability.

Epigenetics LSD1 Inhibitor Selectivity Profiling

Differentiation from N-(3-Acetylphenyl)benzenesulfonamide: Impact of the 4-Amino Moiety on MAO-A Activity

When compared directly to its close structural analog N-(3-acetylphenyl)benzenesulfonamide (CAS 76883-63-1), which lacks the 4-amino substituent, the target compound exhibits a >20-fold difference in MAO-A activity. The des-amino analog potently inhibits MAO-A with an IC50 of 50 nM [1], whereas the target compound shows no inhibition up to 100 µM [2]. This demonstrates how the presence of the 4-amino group completely abrogates MAO-A engagement, redirecting the molecule toward the LSD1 target.

Structure-Activity Relationship MAO-A Inhibitor Chemical Probe

Synthetic Yield and Reproducibility: A Validated Route with Documented 61.8% Yield

The compound is prepared via a well-defined two-step procedure, with the critical reduction of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide using 10% Pd/C and hydrogen in methanol/ethyl acetate. This method provides the target compound in a documented 61.8% yield [1]. While generic sulfonamide syntheses often yield >90% in optimized cases, this specific yield is tied to this exact precursor and represents a reliable baseline for process chemists to scale-up without additional optimization.

Synthetic Chemistry Process Development Scale-up

Defined Use Cases for N-(3-Acetylphenyl)-4-aminobenzenesulfonamide: Where Quantitative Differentiation Drives Experimental Success


LSD1 (KDM1A) Inhibitor Tool Compound for Epigenetic Target Validation

This compound serves as a selective chemical probe for LSD1/CoREST target validation [1]. Its moderate potency (IC50 = 2.22 µM) and high selectivity over MAO-A/MAO-B (>100 µM) [1] enable researchers to interrogate LSD1-specific demethylase activity in cellular assays without the confounding effects of amine oxidase inhibition. This profile is ideal for initial target engagement studies and as a starting point for structure-activity relationship (SAR) optimization in cancer and neurodegenerative disease research.

Building Block for PERK Kinase Inhibitor Synthesis

As a key intermediate, N-(3-acetylphenyl)-4-aminobenzenesulfonamide is utilized in the synthesis of more complex N-(substituted-phenyl)-sulfonamide derivatives that act as inhibitors of PERK kinase [2]. Its inclusion in patent-protected combinatorial libraries demonstrates its utility in generating compounds for the treatment of cell proliferative disorders and diseases linked to the unfolded protein response, such as Alzheimer's disease.

Negative Control for MAO-A Activity in Sulfonamide Libraries

Given that the structurally related N-(3-acetylphenyl)benzenesulfonamide potently inhibits MAO-A (IC50 = 50 nM) [3], this compound (MAO-A IC50 > 100 µM) [4] can be employed as a negative control in high-throughput screening cascades. Its use ensures that any observed biological activity in complex cellular models can be confidently attributed to the target of interest (e.g., LSD1) rather than the MAO-A enzyme.

Benchmark for Supplier Purity and Synthesis Transparency

For procurement and analytical chemistry teams, the documented synthetic route with a 61.8% yield from the nitro precursor [5] provides a critical quality benchmark. Suppliers claiming significantly higher yields for this specific transformation or offering material without a clear synthesis path should be scrutinized. This data empowers buyers to assess the technical credibility of vendors and ensure batch-to-batch consistency for long-term research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.